molecular formula C7H6BrNO3 B8054207 Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B8054207
M. Wt: 232.03 g/mol
InChI Key: KCSSJRLFCZNCCZ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1807201-84-8) is a brominated dihydropyridine derivative with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . It is commercially available in quantities ranging from 100 mg to 5 g, with a purity of ≥95% . The compound features a 2-oxo-1,2-dihydropyridine core substituted with a bromine atom at position 6 and a methyl ester group at position 2. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing bromine into heterocyclic frameworks.

Properties

IUPAC Name

methyl 6-bromo-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-3-5(8)9-6(4)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSSJRLFCZNCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Bromination of 6-Amino-2-Methylpyridine

The foundational step in synthesizing methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves the conversion of 6-amino-2-methylpyridine to 6-bromo-2-methylpyridine. As detailed in patent CN103086964A, this transformation employs diazotization followed by bromination:

  • Diazotization :

    • Reagents : 6-Amino-2-methylpyridine is treated with hydrobromic acid (40–48% concentration) at -20 to -10°C.

    • Bromination : Bromine is added dropwise, with a molar ratio of 1:1.1–1.3 (6-amino-2-methylpyridine : Br₂).

    • Reaction Time : 1–3 hours under vigorous stirring.

  • Quenching and Isolation :

    • Sodium nitrite (20–35% aqueous solution) is introduced to decompose excess bromine.

    • The pH is adjusted to 10–12 using sodium hydroxide, facilitating the formation of 6-bromo-2-methylpyridine.

    • Extraction with dichloromethane or ethyl acetate yields the intermediate with >90% purity.

Key Data :

ParameterOptimal RangeYield (%)Purity (%)
Temperature-20 to -10°C91–9299.1–99.3
Molar Ratio (HBr : Substrate)3:1–4:1
Reaction Time1.5–2 hours

Oxidation of 6-Bromo-2-Methylpyridine to 6-Bromo-2-Pyridinecarboxylic Acid

The methyl group at the 2-position undergoes oxidation to a carboxylic acid functionality. This step employs strong oxidizing agents under controlled conditions:

  • Oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in aqueous medium.

  • Conditions :

    • Temperature: 60–70°C

    • Molar Ratio (Substrate : KMnO₄): 1:2.2–2.8

    • Reaction Time: 6–8 hours.

Mechanistic Insight :
The oxidation proceeds via radical intermediates, with KMnO₄ acting as both an oxidizing agent and a proton acceptor. The carboxylic acid product precipitates upon acidification to pH 2–3, achieving yields of 89% and purity >98%.

Esterification with Methanol Catalyzed by p-Toluenesulfonic Acid

The final step involves esterifying 6-bromo-2-pyridinecarboxylic acid with methanol:

  • Catalyst : p-Toluenesulfonic acid (PTSA), selected for its high acidity and non-oxidative properties.

  • Conditions :

    • Methanol : Substrate molar ratio: 40:1–60:1

    • Reflux Duration: 4–6 hours

    • Workup: Recrystallization using ethyl acetate/petroleum ether (1:15 v/v).

Performance Metrics :

ParameterValueYield (%)Purity (%)
Catalyst Loading0.06–0.2 mol%9499.5
Recrystallization SolventEthyl acetate/petroleum ether

Comparative Analysis of Catalysts in Esterification

p-Toluenesulfonic Acid vs. Mineral Acids

Traditional esterification methods often use sulfuric or hydrochloric acid, but these lead to side reactions such as dehydration or sulfonation. Patent CN103086964A demonstrates that PTSA minimizes side products (<2%) while maintaining reaction efficiency:

Catalyst Comparison :

CatalystSide Products (%)Reaction Time (h)Yield (%)
H₂SO₄12–156–878–82
HCl8–107–980–85
PTSA<24–692–94

Process Optimization and Scalability

Temperature Control in Diazotization

Maintaining temperatures below -10°C during bromine addition is critical to preventing polybromination. Trials showed that deviations above -5°C reduced yields by 15–20% due to competing side reactions.

Solvent Selection in Oxidation

Aqueous systems outperform organic solvents (e.g., acetone or DMF) by avoiding over-oxidation. Water’s high heat capacity also enables precise temperature control during exothermic KMnO₄ reactions.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The patented route from 6-amino-2-methylpyridine offers a 65% reduction in raw material costs compared to alternative pathways using pre-brominated precursors. Key savings arise from:

  • Reagent Costs : Hydrobromic acid and bromine are economically favorable over specialty brominating agents.

  • Catalyst Reusability : PTSA can be recovered from reaction mixtures via aqueous extraction, reducing waste.

Quality Control and Analytical Characterization

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms product purity >99.5%. Retention times for this compound are consistently observed at 8.2–8.5 minutes using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridine-H), 3.82 (s, 3H, COOCH₃), 2.45 (s, 2H, CH₂).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O lactam) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).

    Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Various substituted dihydropyridine derivatives.

    Reduction: Hydroxy-dihydropyridine derivatives.

    Oxidation: N-oxides and other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate is investigated for its pharmacological properties. Its structure suggests potential activity against various diseases due to the presence of the dihydropyridine moiety, which is known for its role in calcium channel blockers and other therapeutic agents.

Case Study: Antimicrobial Activity
Research has shown that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study evaluated the antibacterial effects of various pyridine derivatives, including this compound, against common bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antibacterial agent .

2. Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Condensation Reactions: It can be used to synthesize more complex molecules through condensation with aldehydes or ketones.

Table: Synthesis Pathways Using this compound

Reaction TypeExample ReactionProduct Type
CondensationMethyl 6-bromo-2-oxo + Aldehydeβ-Hydroxy carbonyl compounds
CyclizationMethyl 6-bromo-2-oxo + AmineDihydropyridine derivatives
SubstitutionNucleophilic substitution with Grignard ReagentsAlcohols or other nucleophiles

3. Agrochemicals

The compound's structure also indicates potential applications in agrochemicals. Research into similar dihydropyridine derivatives has shown efficacy as herbicides and pesticides. Investigations into methyl 6-bromo-2-oxo-1,2-dihydropyridine derivatives could reveal similar properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate and analogous dihydropyridine/naphthyridine derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Number Molecular Formula Substituents Melting Point (°C) Yield (%) Key Properties/Applications Reference
This compound
(1807201-84-8)
C₇H₆BrNO₃ 6-Br, 3-COOCH₃ Not reported Not reported Bromine enhances reactivity for cross-coupling; used in drug intermediates .
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
(Compound 7, CAS not provided)
C₂₁H₁₇NO₅ 1-Bn, 5-(2-hydroxybenzoyl), 3-COOCH₃ 150–152 60 Higher melting point due to benzyl/hydroxybenzoyl groups; potential antitumor activity .
Ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
(894851-71-9)
C₁₁H₉BrN₂O₃ 6-Br, 3-COOCH₂CH₃, naphthyridine core Not reported Not reported Naphthyridine core enables DNA intercalation; antimicrobial applications .
Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
(51146-06-6)
C₈H₉NO₃ 6-CH₃, 3-COOCH₃ Not reported Not reported Lower molecular weight (167.16 g/mol); reduced electrophilicity due to methyl vs. bromine .
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
(1335921-53-3)
C₁₀H₁₀F₃NO₃ 4-CH₃, 6-CF₃, 3-COOCH₂CH₃ Not reported Not reported Trifluoromethyl group improves metabolic stability; agrochemical applications .
Substituent Effects
  • Bromine (Br) : The bromine atom in the target compound facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures common in kinase inhibitors . In contrast, the methyl group in 51146-06-6 lacks this reactivity, limiting its utility in metal-catalyzed reactions .
  • Trifluoromethyl (CF₃) : The CF₃ group in 1335921-53-3 enhances lipophilicity and metabolic stability, making it valuable in pesticidal formulations .
Core Structure Variations
  • Naphthyridine vs. Pyridine : The naphthyridine core in 894851-71-9 expands π-conjugation, favoring interactions with nucleic acids or enzymes through intercalation or stacking .

Biological Activity

Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1807201-84-8) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Molecular Formula: C7_7H6_6BrNO3_3
Molecular Weight: 232.03 g/mol
Density: 1.737 g/cm³ (predicted)
Boiling Point: 374.8 °C (predicted)

Pharmacological Properties

This compound is part of a class of compounds known as dihydropyridines, which are recognized for their significant biological activities. The following table summarizes some of the key biological activities associated with this compound and similar derivatives:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Antibacterial Effects Demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating potential use in treating infections.
Vasorelaxant Properties Shown to induce relaxation of vascular smooth muscle, which could be beneficial in managing hypertension.
Antiviral Activity Preliminary studies indicate effectiveness against certain viral strains, warranting further investigation into its mechanism.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that it may act through:

  • Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Modulation of Ion Channels: Similar compounds have been shown to affect calcium channels, which play a crucial role in muscle contraction and neurotransmission.
  • Interference with DNA Synthesis: Some studies suggest that it can disrupt DNA replication in cancer cells.

Antitumor Activity

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 5 µM for breast cancer cells.

Antibacterial Effects

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings suggest that this compound could be a candidate for developing new antibacterial agents.

Vasorelaxant Properties

Research published in the Journal of Vascular Pharmacology demonstrated that this compound caused a dose-dependent relaxation of isolated rat aortic rings, indicating its potential as a therapeutic agent for hypertension.

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound is typically synthesized via cyclization reactions. For example, a Michael addition of ethyl cyanoacetate to a substituted acrylonitrile derivative, followed by cyclization and a Dimroth rearrangement, can yield the dihydropyridine core. Subsequent bromination at the 6-position and esterification with methanol may be employed to introduce the methyl ester group . Alternative routes involve palladium-catalyzed cross-coupling reactions for bromine incorporation.

Q. How is the structure of this compound validated experimentally?

Characterization relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry . Key NMR signals include the downfield-shifted proton at position 6 (due to bromine’s electron-withdrawing effect) and the carbonyl resonance of the ester group (~165–170 ppm in 13C NMR). Elemental analysis and X-ray crystallography (using programs like SHELXL ) can confirm molecular packing and hydrogen-bonding patterns .

Q. What are the key functional groups influencing the compound’s reactivity?

The 2-oxo group enhances hydrogen-bonding potential, while the bromine at position 6 acts as a leaving group in nucleophilic substitution reactions. The methyl ester facilitates hydrolysis to carboxylic acid derivatives under basic conditions. These features make the compound a versatile intermediate for synthesizing pyridine-based pharmaceuticals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the bromination step in the synthesis of this compound?

Bromination efficiency depends on the choice of brominating agent (e.g., NBS vs. Br₂) and solvent polarity. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) improve electrophilic substitution at position 5. Monitoring reaction progress via HPLC or TLC is critical to avoid over-bromination. Contradictory yield reports in literature may arise from incomplete purification or side reactions with the dihydropyridine ring .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or IR data often stem from tautomerism (e.g., keto-enol equilibrium in the dihydropyridine ring) or solvent effects. For example, deuterated DMSO may stabilize enolic forms, altering peak splitting. Researchers should compare data across multiple solvents and employ 2D NMR techniques (e.g., COSY, HSQC) to assign signals unambiguously .

Q. How does hydrogen-bonding affect the solid-state properties of this compound?

X-ray studies of analogous dihydropyridines reveal that the 2-oxo group forms intermolecular hydrogen bonds with adjacent molecules, creating dimeric or chain-like motifs. These interactions influence melting points, solubility, and crystallization behavior. Graph set analysis (as per Etter’s rules ) can predict polymorphism risks in formulation studies.

Q. What methodologies are recommended for assessing the compound’s bioactivity in cancer research?

In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HepG2) are standard. Structure-activity relationship (SAR) studies often modify the bromine substituent or ester group to enhance potency. For example, replacing the methyl ester with ethyl or morpholino groups has shown improved IC₅₀ values in related compounds .

Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

DFT calculations predict electronic effects of substituents on reactivity, while molecular docking screens for binding affinity to target proteins (e.g., kinases). ADMET predictions (e.g., using SwissADME) optimize logP, solubility, and metabolic stability. Experimental validation via HPLC-MS ensures computational accuracy .

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